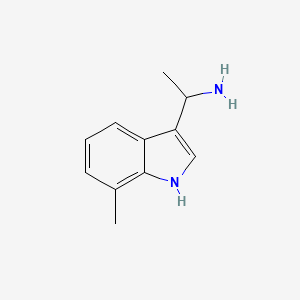

1-(7-Methyl-1H-indol-3-YL)ethan-1-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(7-Methyl-1H-indol-3-YL)ethan-1-amine is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are prevalent in natural products and pharmaceuticals due to their diverse biological activities . This compound features an indole ring substituted with a methyl group at the 7th position and an ethanamine group at the 3rd position.

Preparation Methods

The synthesis of 1-(7-Methyl-1H-indol-3-YL)ethan-1-amine can be achieved through various synthetic routes. One common method involves the reaction of 7-methylindole with ethylamine under specific conditions . Industrial production methods often utilize catalytic processes to enhance yield and efficiency .

Chemical Reactions Analysis

1-(7-Methyl-1H-indol-3-YL)ethan-1-amine undergoes several types of chemical reactions:

Oxidation: This compound can be oxidized to form corresponding indole derivatives.

Reduction: Reduction reactions can yield various amine derivatives.

Substitution: The compound can undergo substitution reactions, particularly at the indole ring, to form a variety of substituted products.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions . Major products formed from these reactions include oxidized indole derivatives, reduced amine derivatives, and substituted indole compounds .

Scientific Research Applications

1-(7-Methyl-1H-indol-3-YL)ethan-1-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(7-Methyl-1H-indol-3-YL)ethan-1-amine involves its interaction with specific molecular targets and pathways. It is known to interact with enzymes and receptors in biological systems, leading to various biochemical effects . The compound’s indole ring structure allows it to bind to specific sites on proteins and other biomolecules, influencing their activity and function .

Comparison with Similar Compounds

1-(7-Methyl-1H-indol-3-YL)ethan-1-amine can be compared with other similar compounds, such as:

1-(1-Methyl-1H-indol-3-yl)-1-ethanone: This compound has a similar indole structure but differs in the functional groups attached to the indole ring.

Ethanone, 1-(1H-indol-3-yl): Another indole derivative with different substituents on the indole ring.

2-(5-Methoxy-1H-indol-3-yl)ethan-1-amine: This compound features a methoxy group at the 5th position of the indole ring.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Biological Activity

Overview

1-(7-Methyl-1H-indol-3-YL)ethan-1-amine is a derivative of indole, a compound known for its significant biological properties and applications in medicinal chemistry. Indole derivatives, including this compound, have been extensively studied for their potential therapeutic effects, particularly in oncology and neuropharmacology.

The biological activity of this compound primarily involves its interaction with various cellular targets, notably tubulin. This interaction is crucial as it inhibits tubulin polymerization, which is essential for cell division. Consequently, this inhibition leads to cell cycle arrest and apoptosis in cancer cells.

Key Mechanistic Insights

- Tubulin Inhibition : Similar compounds have demonstrated the ability to disrupt microtubule dynamics, leading to G2/M phase arrest in the cell cycle .

- Apoptosis Induction : The compound has been shown to induce apoptosis in a dose-dependent manner, particularly in various cancer cell lines such as HeLa and MCF-7 .

This compound exhibits several biochemical properties that enhance its therapeutic potential:

| Property | Description |

|---|---|

| Solubility | Soluble in organic solvents; limited solubility in water. |

| Stability | Stable under physiological conditions but may degrade over extended periods. |

| Bioavailability | Exhibits moderate bioavailability; further studies needed for optimization. |

Biological Activity Studies

Extensive research has been conducted to evaluate the biological activity of this compound and its derivatives. Below are some notable findings from various studies:

Anticancer Activity

In vitro studies have shown that compounds related to this compound possess significant anticancer properties:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 0.52 | Induces apoptosis, inhibits tubulin polymerization |

| MCF-7 | 0.34 | Cell cycle arrest at G2/M phase |

| HT-29 | 0.86 | Induces dose-dependent apoptosis |

Neuropharmacological Effects

Recent studies also indicate potential neuroprotective effects of indole derivatives, including this compound:

Case Studies

Several case studies highlight the effectiveness of this compound in various therapeutic contexts:

Case Study 1: Anticancer Efficacy

A study evaluated the efficacy of a series of indole derivatives against breast cancer cell lines. The results indicated that modifications to the indole structure significantly impacted their antiproliferative activity, with some compounds exhibiting IC50 values below 0.5 µM against HeLa cells.

Case Study 2: Tubulin Interaction

Another research focused on elucidating the binding affinity of this compound to tubulin. The study employed molecular docking simulations and confirmed strong binding interactions that correlate with observed biological activities.

Properties

Molecular Formula |

C11H14N2 |

|---|---|

Molecular Weight |

174.24 g/mol |

IUPAC Name |

1-(7-methyl-1H-indol-3-yl)ethanamine |

InChI |

InChI=1S/C11H14N2/c1-7-4-3-5-9-10(8(2)12)6-13-11(7)9/h3-6,8,13H,12H2,1-2H3 |

InChI Key |

PEFNTCAIQDTYEM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=CN2)C(C)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.